1,2,3,3-Tetrafluoroprop-1-ene

Descripción general

Descripción

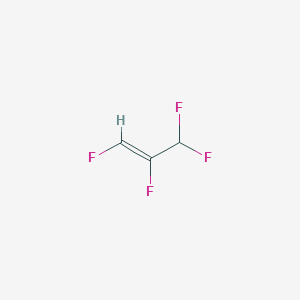

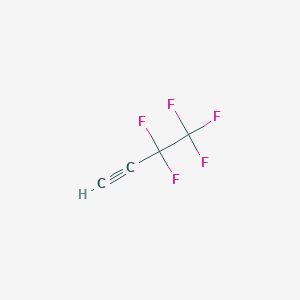

1,2,3,3-Tetrafluoroprop-1-ene is a hydrofluoroolefin . It is also known as HFO-1234yf and has a molecular formula of CH2=CFCF3 . Its primary application is as a refrigerant with low global warming potential (GWP) . As a refrigerant, it is designated R-1234yf and marketed under the names Opteon YF by Chemours and as Solstice YF by Honeywell .

Synthesis Analysis

The industrial preparation technology of HFO has become one of the subjects undergoing intense study in the chemical industry . The separation and purification processes, of which distillation is the most commonly used, are designed based on the thermodynamic properties of the mixture .Molecular Structure Analysis

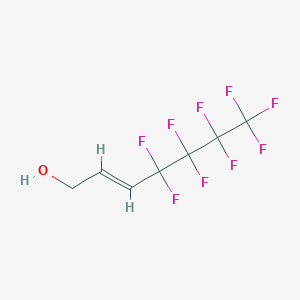

The chemical structure of this compound contains a carbon-carbon double bond . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The combustion mechanism of this compound has been investigated theoretically and experimentally . The theoretical model of its combustion was revealed in unimolecular decomposition, collision with oxygen, and addition with radicals (hydrogen and hydroxyl radical) .Physical and Chemical Properties Analysis

This compound is a colorless gas with a molar mass of 114 g/mol . It has a boiling point of -30 °C and a density of 1.1 g/cm3 at 25 °C (liquid); 4 (gas, relative, air is 1) . It is soluble in water at 198.2 mg/L at 24 °C .Aplicaciones Científicas De Investigación

Synthetic Utility

HFO-1234yf is utilized in synthetic chemistry for producing CF3-containing vinyl ethers. The compound reacts with various alkoxides, following an addition-elimination sequence at its C2 position. This process yields excellent results, highlighting its synthetic utility in specialized chemical reactions (Hiraoka et al., 2015).

Thermodynamic Properties

The thermodynamic properties of HFO-1234yf have been extensively studied. For instance, its P-V-T behavior in the vapor phase and saturated pressure measurements provide critical data for applications in refrigeration and air-conditioning systems. These studies help in understanding the behavior of HFO-1234yf under different temperatures and pressures, which is essential for designing efficient systems using this refrigerant (Di Nicola et al., 2010), (Fedele et al., 2013).

Vapor-Liquid Equilibrium

Research on the vapor-liquid equilibrium of HFO-1234yf, particularly in combination with other substances like isobutane, provides valuable insights for its use in refrigeration systems. Understanding the equilibrium behavior of these mixtures aids in optimizing refrigerant formulations for various applications (Hu et al., 2014).

Viscosity Correlations

Studies focusing on the viscosity of HFO-1234yf are crucial for its application in refrigeration and air-conditioning systems. Accurate viscosity correlations cover the entire fluid range, including vapor, liquid, and supercritical regions, which are essential for the design and development of systems using this refrigerant (Huber & Assael, 2016).

Oxidative Heck Reaction

HFO-1234yf has been explored in the palladium-catalyzed oxidative Heck reaction with arylboronic acids. This method provides a route to access (Z)-β-fluoro-β-(trifluoromethyl)styrenes with high stereoselectivity, demonstrating its potential in advanced organic synthesis (Li et al., 2015).

Mecanismo De Acción

Safety and Hazards

1,2,3,3-Tetrafluoroprop-1-ene is extremely flammable and contains gas under pressure; it may explode if heated . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection . In case of inadequate ventilation, respiratory protection should be worn .

Propiedades

IUPAC Name |

(Z)-1,2,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4/c4-1-2(5)3(6)7/h1,3H/b2-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAQTIHDWIHCSV-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)F)\F)\F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

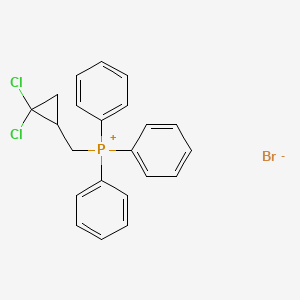

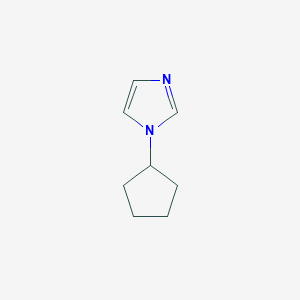

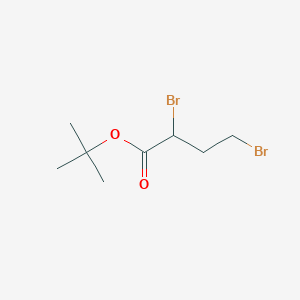

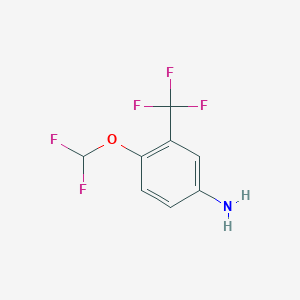

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid](/img/structure/B3043028.png)